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Compound of Interest

Compound Name: 6-Phenylpyridin-3-ol

Cat. No.: B1272044

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic and physicochemical
data for the compound 6-phenylpyridin-3-ol. While a complete set of experimentally derived
spectra (*H NMR, 13C NMR, IR, and Mass Spectrometry) is not readily available in public
databases, this document compiles key predicted and known properties, alongside generalized
experimental protocols for the acquisition of such data. This information is intended to serve as
a valuable resource for researchers utilizing this scaffold in medicinal chemistry, materials
science, and organic synthesis.

Physicochemical Properties

6-Phenylpyridin-3-ol, with the molecular formula C11H9NO, is a heterocyclic compound
featuring a pyridine ring substituted with a phenyl group and a hydroxyl group.[1] Its key
computed physicochemical properties are summarized in the table below.
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Property Value Source

Molecular Weight 171.19 g/mol PubChem[1]
Exact Mass 171.068413911 Da PubChem[1]
XlogP 2.2 PubChem[1]
Topological Polar Surface Area  33.1 A2 PubChem[1]
Monoisotopic Mass 171.068413911 Da PubChem[1]

Spectroscopic Data Summary

Detailed experimental spectra for 6-phenylpyridin-3-ol are not publicly available. However,
based on the known spectral characteristics of related phenylpyridine and hydroxypyridine
derivatives, the following tables outline the expected ranges and multiplicities for its *H NMR,
13C NMR, IR, and Mass spectral data.

'H NMR (Proton Nuclear Magnetic Resonance)

Typical Solvent: CDCIs or DMSO-ds Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (8) ppm Multiplicity Assighment
Proton on pyridine ring ortho to
~8.0-8.5 d or dd _
Nitrogen
Protons on phenyl ring and
~72-7.8 m S phenyiing
pyridine ring
Hydroxyl proton
~9.0-10.0 brs Y P

(exchangeable with D20)

3C NMR (Carbon-13 Nuclear Magnetic Resonance)

Typical Solvent: CDCIs or DMSO-ds Reference: CDCls at 77.16 ppm or DMSO-ds at 39.52 ppm
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Chemical Shift (8) ppm Assighment
150 160 Carbon of pyridine ring attached to hydroxyl
group
~ 145 - 155 Carbon of pyridine ring attached to phenyl group
~120- 140 Carbons of the phenyl and pyridine rings
~110- 125 Carbons of the pyridine ring
IR (Infrared) Spectroscopy
Wavenumber (cm~12) Functional Group Assignment
3200 - 3600 (broad) O-H stretch (hydroxyl group)
3000 - 3100 C-H stretch (aromatic)
1550 - 1620 C=C and C=N stretching (aromatic rings)
1200 - 1300 C-O stretch (hydroxyl group)
690 - 900 C-H out-of-plane bending (aromatic)
Mass Spectrometry (MS)
ml/z lon
171.07 [M]* (Molecular lon)
172.08 [M+H]* (Protonated Molecular lon)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 6-
phenylpyridin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 6-phenylpyridin-3-ol in 0.5-0.7 mL
of a deuterated solvent (e.g., CDClz or DMSO-de) in a 5 mm NMR tube. Add a small amount
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of tetramethylsilane (TMS) as an internal standard (O ppm).

 Instrument Setup: The NMR spectra would be acquired on a spectrometer operating at a
frequency of 400 MHz or higher for tH NMR and 100 MHz or higher for 13C NMR.

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical
parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a
sufficient number of scans to obtain a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural
abundance of 13C, a larger number of scans and a longer acquisition time are typically
required.

Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total
Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is
ground with dry KBr powder and pressed into a thin pellet. For ATR, the solid sample is
placed directly on the ATR crystal.

o Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the empty sample compartment (or the KBr pellet
without the sample) is first recorded. The sample is then scanned, typically over the range of
4000 to 400 cm~1,

Mass Spectrometry (MS)

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

« lonization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical lonization (APCI)
are common ionization techniques for this type of molecule.

o Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is determined using a
mass analyzer, such as a quadrupole, time-of-flight (TOF), or Orbitrap.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized organic compound like 6-phenylpyridin-3-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1272044#spectroscopic-data-nmr-ir-mass-for-6-
phenylpyridin-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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